molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

Cat. No.: B3034883
CAS No.: 24562-58-1
M. Wt: 330.29 g/mol
InChI Key: JTQKHIKTOPNBSL-UHFFFAOYSA-N
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Description

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one is a natural product found in Polygala refracta and Hebecarpa macradenia with data available.

Scientific Research Applications

Green Synthesis

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one and its derivatives are synthesized using eco-friendly methods. For instance, TiO2-CNTs nanocomposite, an environmentally friendly catalyst, has been used for synthesizing xanthenone derivatives in aqueous media (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).

Synthesis Methodologies

Several methodologies have been developed for synthesizing xanthenone derivatives. These include sulfamic acid catalysis under solvent-free conditions (Heravi, Alinejhad, Bakhtiari, & Oskooie, 2010) and HClO4–SiO2-catalyzed synthesis (Wu, Wu, Yan, & Fang, 2010).

Anticancer Activity

Xanthenone derivatives have been studied for their potential anticancer activities. A study involving calixarenes-catalyzed syntheses of xanthenones showed significant antiproliferative activity against human cancer cells (da Silva et al., 2015).

Molecular Structure Analysis

Research has been conducted on the molecular structures and conformational properties of xanthene-based compounds. For example, a study on 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provided insights into the hydrogen-bonded chain of rings and pi-stacked hydrogen-bonded chains in these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Applications in Organic Synthesis

These compounds are also important in the field of organic synthesis. For instance, tungstate sulfuric acid has been used for the synthesis of 9-Aryl 1,8-dioxoöctahydroxanthenes derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Karami, Eskandari, Gholipour, & Jamshidi, 2013).

Optical Properties

The optical properties of xanthene-based fluorescent dyes, which are closely related to xanthenones, have been studied for applications in protein labeling and fluorescence spectroscopy (Razmkhah, Little, Sandhu, Dafforn, & Rodger, 2014).

Safety and Hazards

The compound is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

Properties

IUPAC Name

7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKHIKTOPNBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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